molecular formula C19H19N3O3 B2803621 methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate CAS No. 1788674-23-6

methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate

Cat. No. B2803621
CAS RN: 1788674-23-6
M. Wt: 337.379
InChI Key: ZFYUFJFVFLHRLX-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Novel Synthesis Techniques

A novel synthesis method for the pyrrolo[2,1-c][1,4]benzodiazocine ring system was described, highlighting a four-step synthesis process. This study demonstrates the versatility of pyrrole derivatives in constructing complex heterocyclic compounds, which could be of interest for various chemical and pharmaceutical applications (Koriatopoulou, Karousis, & Varvounis, 2008).

Electropolymerization and Electrochemical Properties

Another study focused on the electropolymerization and electrochemical properties of aromatic pyrrole derivatives. It aimed at improving the properties of polymerized poly(pyrrole) layers, demonstrating the potential of pyrrole derivatives in enhancing the quality of electrochemical coatings and their applications in materials science (Schneider, Füser, Bolte, & Terfort, 2017).

Antimicrobial Activity

Research on novel 6-nitro-8-pyridinyl coumarin and 6-nitro-8-pyranyl coumarin derivatives, including their synthesis and evaluation of antibacterial activity, reveals the potential of pyrrole derivatives as antimicrobial agents. This underscores the importance of these compounds in the development of new antimicrobial strategies (El-Haggar, Nosseir, Shawky, Abotaleb, & Nasr, 2015).

Synthesis of Pyrrolopyridine Analogs

The synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate demonstrates the chemical versatility of pyrrole derivatives in generating bioactive compounds. This study may have implications for the design of new molecules with potential biological activities (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Electrochromic Properties

A study on a magenta polypyrrole derivatised with Methyl Red azo dye, focusing on synthesis and spectroelectrochemical characterization, highlights the use of pyrrole derivatives in developing electrochromic materials. Such materials could be utilized in smart windows, displays, and pH sensors, showcasing the broad applicability of these compounds in advanced material science (Almeida, Dias, Santos, Nogueira, Navarro, Tonholo, Lima, & Ribeiro, 2017).

Mechanism of Action

1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . They inhibit the abnormal activation of the FGFR signaling pathway, which plays an essential role in various types of tumors .

properties

IUPAC Name

methyl 4-(3-pyrrolo[2,3-b]pyridin-1-ylpropylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-25-19(24)16-7-5-15(6-8-16)18(23)21-11-3-12-22-13-9-14-4-2-10-20-17(14)22/h2,4-10,13H,3,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYUFJFVFLHRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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